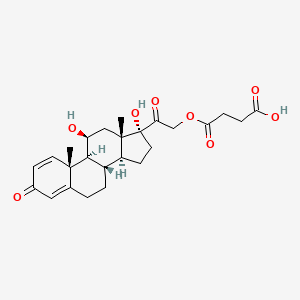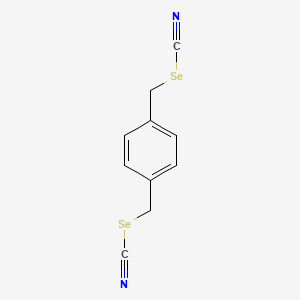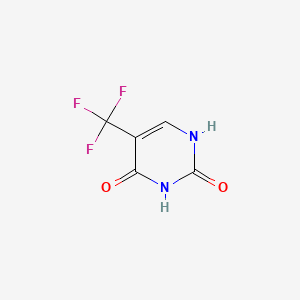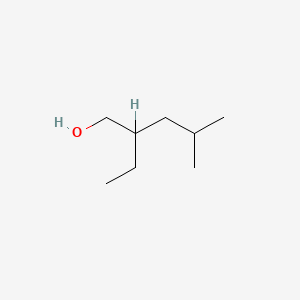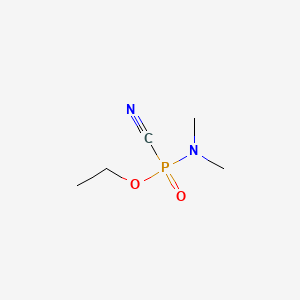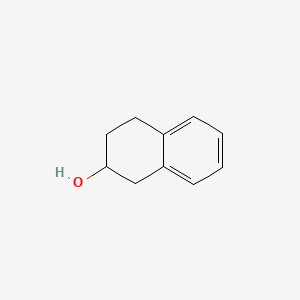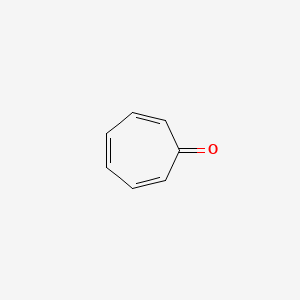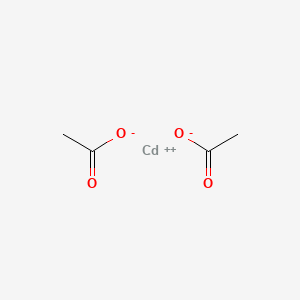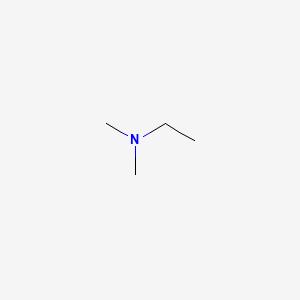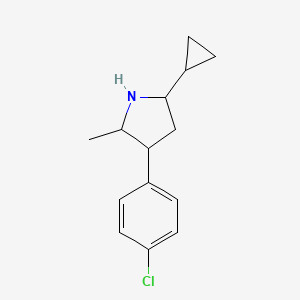
Picilorex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Picilorex, also known by its IUPAC name 3-(4-Chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine, is a compound that was previously marketed under the brand name Roxenan. It is classified as an anorectic, which means it was used to suppress appetite. This compound functions as a monoamine reuptake inhibitor and is a derivative of pyrrolidine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Picilorex involves the formation of the pyrrolidine ring and the introduction of the chlorophenyl and cyclopropyl groups. The specific synthetic routes and reaction conditions are not widely documented in public sources. general methods for synthesizing pyrrolidine derivatives typically involve cyclization reactions and the use of reagents such as alkyl halides and amines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its discontinued status
Analyse Des Réactions Chimiques
Types of Reactions
Picilorex can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols or amines.
Applications De Recherche Scientifique
Mécanisme D'action
Picilorex exerts its effects by inhibiting the reuptake of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin. By preventing the reuptake of these neurotransmitters, this compound increases their levels in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is similar to that of other stimulant and anorectic agents .
Comparaison Avec Des Composés Similaires
Picilorex is similar to other monoamine reuptake inhibitors and anorectic agents. Some of the similar compounds include:
α-Pyrrolidinohexiophenone (α-PHP): A stimulant and monoamine reuptake inhibitor.
α-Pyrrolidinopropiophenone (α-PPP): Another stimulant with similar properties.
Pyrovalerone: A psychoactive drug with stimulant effects.
Prolintane: A stimulant used to treat fatigue and depression.
Rolicyclidine (PCPy): A dissociative anesthetic with stimulant properties.
Methylenedioxypyrovalerone (MDPV): A psychoactive drug with stimulant effects.
This compound is unique in its specific chemical structure, which includes a chlorophenyl group and a cyclopropyl group attached to the pyrrolidine ring. This structure contributes to its specific pharmacological profile and distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
62510-56-9 |
|---|---|
Formule moléculaire |
C14H18ClN |
Poids moléculaire |
235.75 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine |
InChI |
InChI=1S/C14H18ClN/c1-9-13(8-14(16-9)11-2-3-11)10-4-6-12(15)7-5-10/h4-7,9,11,13-14,16H,2-3,8H2,1H3 |
Clé InChI |
PZJBWSQQDMRZHY-UHFFFAOYSA-N |
SMILES |
CC1C(CC(N1)C2CC2)C3=CC=C(C=C3)Cl |
SMILES canonique |
CC1C(CC(N1)C2CC2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


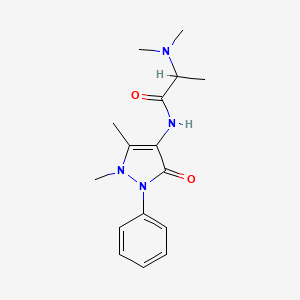
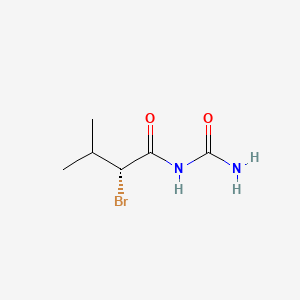
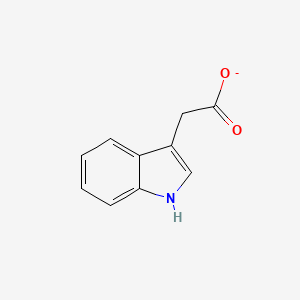
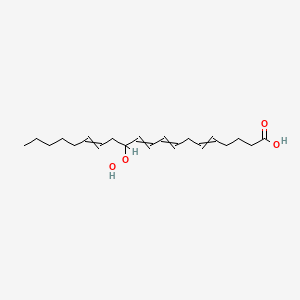
![2-Butyl-6-hydroxy-3-[2'-(1H-tetrazol-5-YL)-biphenyl-4-ylmethyl]-3H-quinazolin-4-one](/img/structure/B1200047.png)
